N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
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Description
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a useful research compound. Its molecular formula is C28H24N2O7 and its molecular weight is 500.507. The purity is usually 95%.
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Biological Activity
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C28H24N2O7
- CAS Number : 866341-88-0
- Molecular Weight : 484.49 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. These compounds often exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on Quinoline Derivatives :
A study synthesized several quinoline derivatives and evaluated their anticancer activities. Among them, certain derivatives exhibited cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values ranging from 10 to 30 µM. The presence of specific functional groups enhanced their efficacy against these cell lines . -
Benzodioxole Derivatives :
Research on benzodioxole derivatives indicated that compounds containing both benzodioxole and methoxyphenyl moieties demonstrated significant anti-tumor activity. For instance, a derivative showed a 60% inhibition rate against the HepG2 liver cancer cell line at a concentration of 20 µM .
The mechanisms through which this compound exerts its biological effects are complex and multifaceted:
- Inhibition of Cell Proliferation : Compounds similar to this acetamide have been shown to inhibit cell cycle progression at the G2/M phase, leading to apoptosis in cancer cells. This was evidenced by flow cytometry analyses demonstrating an increase in the sub-G1 population in treated cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells by increasing ROS levels, which can lead to cell death .
Biological Evaluation
The biological evaluation of this compound includes various assays to assess its efficacy:
Assay Type | Description | Results |
---|---|---|
MTT Assay | Measures cell viability after treatment | Significant reduction in viability in treated groups compared to controls |
Flow Cytometry | Analyzes cell cycle distribution | Increased sub-G1 population indicating apoptosis |
DPPH Assay | Evaluates antioxidant activity | Moderate antioxidant activity observed |
Cytokine Release | Measures pro-inflammatory cytokines like IL-6 and TNF-α | Reduced levels in treated cells indicating anti-inflammatory effects |
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O7/c1-3-35-20-10-6-18(7-11-20)29-26(31)15-30-14-22(27(32)17-4-8-19(34-2)9-5-17)28(33)21-12-24-25(13-23(21)30)37-16-36-24/h4-14H,3,15-16H2,1-2H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKUENABKPOMLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.